(2R,3R)-2-ethyl-2,3-diphenyloxirane
Description
Fundamental Role of Chiral Epoxides as Versatile Building Blocks
Chiral epoxides are highly valued in organic synthesis due to the ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. mdpi.com This reactivity allows for the introduction of two new functional groups with defined stereochemistry. The asymmetric ring-opening (ARO) of epoxides is a powerful transformation that can lead to the enantioselective formation of vicinal difunctionalized compounds. nih.gov
These ring-opening reactions can be catalyzed by acids, bases, or transition metals, providing access to a diverse range of important molecular scaffolds. For instance, the reaction with azide (B81097) nucleophiles can yield chiral amino alcohols, which are key components of many biologically active molecules. nih.gov The versatility of chiral epoxides is further demonstrated by their use in the synthesis of complex natural products and pharmaceuticals. mdpi.com The ability to construct stereochemically rich molecules from relatively simple and accessible chiral epoxide precursors underscores their fundamental importance in modern organic chemistry. acs.orgunits.it
The development of catalytic asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, has made a wide range of chiral epoxides readily accessible in high enantiomeric purity. mdpi.com These methods have revolutionized the field, providing chemists with the tools to incorporate chirality into molecules with a high degree of predictability and efficiency.
The Specific Context of (2R,3R)-2-ethyl-2,3-diphenyloxirane within Stereoselective Synthesis
This compound is a specific example of a tetrasubstituted chiral epoxide. The designation (2R,3R) refers to the absolute configuration at the two stereogenic carbon atoms of the oxirane ring. The presence of four substituents—an ethyl group, two phenyl groups, and the oxygen atom of the ring—attached to the two carbons of the epoxide ring makes it a sterically hindered and structurally complex molecule.
The synthesis of such tetrasubstituted epoxides in a stereocontrolled manner presents a significant challenge in organic synthesis. nih.gov While methods for the asymmetric epoxidation of di- and trisubstituted olefins are well-established, the catalytic asymmetric epoxidation of tetrasubstituted olefins to produce compounds like this compound with high enantioselectivity remains an active area of research. nih.gov
The reactivity of this compound is expected to be influenced by the steric bulk and electronic properties of its substituents. The phenyl groups can influence the regioselectivity of ring-opening reactions through electronic effects, while the ethyl group adds to the steric hindrance around the epoxide ring. Understanding and controlling the stereochemical outcome of reactions involving this and related tetrasubstituted chiral epoxides is crucial for their application in the synthesis of complex target molecules where precise control of multiple stereocenters is required.
While detailed research findings specifically for this compound are not extensively reported in publicly available literature, its structural features place it at the forefront of challenges and opportunities in stereoselective synthesis. The development of methods for its efficient synthesis and the exploration of its reactivity will contribute to the broader understanding of the chemistry of complex chiral epoxides.
Structure
3D Structure
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2R,3R)-2-ethyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3/t15-,16-/m1/s1 |
InChI Key |
WTVDAZOYXCCQFU-HZPDHXFCSA-N |
Isomeric SMILES |
CC[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity Profiles and Stereospecific Transformations of 2r,3r 2 Ethyl 2,3 Diphenyloxirane
Nucleophilic Ring-Opening Reactions
The fundamental reaction of (2R,3R)-2-ethyl-2,3-diphenyloxirane involves the attack of a nucleophile on one of the two electrophilic carbon atoms of the oxirane ring. This process alleviates the inherent ring strain (approximately 13 kcal/mol) and results in the formation of a vicinal-functionalized product. masterorganicchemistry.commasterorganicchemistry.com The reaction can proceed under either acidic or basic/neutral conditions, which dictates the regiochemical outcome. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The subsequent nucleophilic attack exhibits significant SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom that can better stabilize the developing positive charge. masterorganicchemistry.comlibretexts.org
Regioselective and Stereoselective Opening with Heteroatom Nucleophiles
The reactions of this compound with heteroatom nucleophiles are particularly important as they introduce key functional groups such as hydroxyl, amino, and thioether moieties. The inherent chirality of the starting epoxide allows for the generation of new stereocenters in a predictable manner, a crucial aspect of asymmetric synthesis.
The ring-opening of epoxides with oxygen-based nucleophiles like water (hydrolysis) or alcohols (alcoholysis) can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Opening: In the presence of an acid catalyst, the reaction with an alcohol, such as methanol, proceeds with the nucleophile attacking the more substituted carbon (C-2). This is due to the development of a partial positive charge on this carbon in the transition state, which is stabilized by the adjacent phenyl and ethyl groups. The reaction occurs with inversion of configuration at the site of attack, leading to the formation of a product with a specific stereochemistry. For instance, acid-catalyzed methanolysis would yield (2S,3R)-2-methoxy-2-ethyl-1,2-diphenylethan-1-ol.
Base-Catalyzed Opening: Under basic conditions, the reaction follows a strict SN2 pathway. masterorganicchemistry.com The alkoxide nucleophile (e.g., methoxide) will attack the less sterically hindered carbon (C-3). This results in the formation of the regioisomeric product, (2R,3S)-3-methoxy-2-ethyl-1,2-diphenylethan-1-ol, again with inversion of configuration at the carbon being attacked.
Table 1: Regioselectivity in the Methanolysis of this compound
| Conditions | Site of Nucleophilic Attack | Major Product | Mechanism |
| Acidic (e.g., H₂SO₄) | C-2 (more substituted) | (2S,3R)-2-methoxy-2-ethyl-1,2-diphenylethan-1-ol | SN1-like |
| Basic (e.g., NaOCH₃) | C-3 (less substituted) | (2R,3S)-3-methoxy-2-ethyl-1,2-diphenylethan-1-ol | SN2 |
Nitrogen nucleophiles are crucial for the synthesis of amino alcohols, which are common structural motifs in biologically active compounds. arkat-usa.org
Amines: The reaction of this compound with amines typically occurs via an SN2 mechanism, with the amine attacking the less hindered C-3 position. This regioselectivity can be influenced by the use of Lewis acid catalysts, which may coordinate to the epoxide oxygen and alter the preferred site of attack. arkat-usa.org
Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile for epoxide opening due to its high nucleophilicity and relatively low basicity. masterorganicchemistry.com The reaction with sodium azide proceeds via a clean SN2 mechanism, with the azide attacking the less substituted C-3 position with inversion of configuration. This provides a reliable method for the synthesis of vicinal azido (B1232118) alcohols, which can be subsequently reduced to primary amines. masterorganicchemistry.com This transformation yields (2R,3S)-3-azido-2-ethyl-1,2-diphenylethan-1-ol.
The introduction of fluorine into organic molecules can significantly alter their biological properties. The ring-opening of epoxides with fluoride (B91410) nucleophiles is a direct method for the synthesis of fluorohydrins. nih.gov The reaction of this compound with a fluoride source would be expected to proceed via an SN2 mechanism, with the fluoride ion attacking the less substituted C-3 position to yield (2R,3S)-3-fluoro-2-ethyl-1,2-diphenylethan-1-ol. The stereochemistry is inverted at the center of attack. nih.govbeilstein-journals.org
Sulfur nucleophiles are also effective for the ring-opening of epoxides. A notable transformation is the reaction with potassium ethyl xanthogenate. This reaction provides a pathway to 1,3-dithiolane-2-thiones (cyclic trithiocarbonates), which are valuable heterocyclic compounds. pacific.edupacific.edu The reaction mechanism involves the initial SN2 attack of the xanthate at the less hindered C-3 position of the epoxide. This is followed by an intramolecular cyclization and rearrangement to form the stable 1,3-dithiolane-2-thione ring. pacific.edu This reaction proceeds with a defined stereochemical outcome, preserving the stereochemical information from the starting epoxide. pacific.edu
Catalytic Systems for Controlled Ring-Opening
To enhance the reactivity and control the selectivity of epoxide ring-opening reactions, various catalytic systems have been developed. Lewis acids are particularly effective catalysts for this transformation. masterorganicchemistry.comrsc.orgucdavis.edu
Lewis acids, such as aluminum triflate (Al(OTf)₃) or tin-containing zeolites like Sn-Beta, can coordinate to the epoxide oxygen. rsc.orgucdavis.edu This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and facilitating the nucleophilic attack even with weaker nucleophiles. masterorganicchemistry.com The choice of Lewis acid and reaction conditions can strongly influence the regioselectivity of the ring-opening. ucdavis.edu For trisubstituted epoxides like this compound, Lewis acid catalysis generally favors attack at the more substituted carbon atom (C-2), proceeding through a transition state with significant SN1 character. masterorganicchemistry.com
Furthermore, the development of chiral Lewis acid catalysts has enabled asymmetric ring-opening reactions of achiral epoxides. For chiral epoxides like this compound, chiral catalysts can be used to enhance the inherent diastereoselectivity of the reaction.
Table 2: Summary of Nucleophilic Ring-Opening Reactions
Click to view interactive data table
| Nucleophile | Typical Conditions | Site of Attack | Product Class |
| Water (H₂O) | Acidic (H⁺) | C-2 | Vicinal Diol |
| Alcohol (ROH) | Basic (RO⁻) | C-3 | β-Alkoxy Alcohol |
| Amine (RNH₂) | Neutral/Lewis Acid | C-3 (typically) | β-Amino Alcohol |
| Azide (N₃⁻) | Neutral | C-3 | β-Azido Alcohol |
| Fluoride (F⁻) | Neutral | C-3 | β-Fluoro Alcohol |
| Xanthogenate | Neutral | C-3 | 1,3-Dithiolane-2-thione |
Acid-Catalyzed Pathways (e.g., Lewis Acids, Brønsted Acids)
The acid-catalyzed ring-opening of epoxides is a fundamental transformation that can proceed through mechanisms with SN1 or SN2 characteristics, depending on the structure of the epoxide and the reaction conditions. In the case of this compound, both carbons of the oxirane ring are tertiary and benzylic, which can stabilize a positive charge.
Under Brønsted or Lewis acid catalysis, the epoxide oxygen is protonated or coordinates to the Lewis acid, making it a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack. For trisubstituted epoxides, the regioselectivity of the nucleophilic attack is highly dependent on the nature of the substituents and the nucleophile. In the presence of a strong acid, the reaction may proceed through a carbocation-like transition state, favoring attack at the more substituted carbon. khanacademy.org For this compound, the two carbons of the epoxide ring are both tertiary and attached to phenyl groups, which can stabilize a developing positive charge. The presence of an ethyl group on one of the carbons introduces a slight electronic and steric difference between the two positions.
| Catalyst Type | General Outcome | Expected Product with this compound |
| Brønsted Acid (e.g., H₂SO₄) | Ring-opening to form diols or other addition products depending on the nucleophile. | (2R,3S)-2-ethyl-1,2-diphenyl-1,2-ethanediol (via attack at C3) and (2S,3R)-1-ethyl-1,2-diphenyl-1,2-ethanediol (via attack at C2). The ratio would depend on the subtle electronic and steric factors. |
| Lewis Acid (e.g., BF₃·OEt₂) | Ring-opening, often with high regioselectivity. Can also catalyze rearrangements. | Similar diol products in the presence of a nucleophile. In the absence of an external nucleophile, rearrangement reactions may be favored. |
Chiral Zeolite Catalysis and Enantioselective Desymmetrization
Chiral zeolites and other porous materials can provide a chiral environment for catalytic reactions, enabling enantioselective transformations. While direct studies on this compound with chiral zeolites are not prevalent, insights can be drawn from related systems. For instance, the enantioselective hydrolysis of meso-stilbene oxide has been achieved using chiral catalysts, leading to the formation of chiral diols. rug.nl
In the context of this compound, which is a chiral molecule, the relevant concept would be kinetic resolution. A chiral catalyst could preferentially react with one enantiomer of a racemic mixture, leaving the unreacted epoxide enriched in the other enantiomer. The hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes is a well-established method for obtaining enantioenriched epoxides and diols. sci-hub.box Although the subject compound is a trisubstituted internal epoxide, the principle of differential rates of reaction for the two enantiomers in a chiral catalytic environment remains applicable.
Rearrangement and Isomerization Reactions of the Oxirane Ring
Acid-Catalyzed Rearrangements (e.g., Meinwald Rearrangement)
The Meinwald rearrangement is an acid-catalyzed isomerization of an epoxide to a carbonyl compound. This reaction involves the migration of a substituent from one carbon of the epoxide to the adjacent carbon. For trisubstituted epoxides, the migratory aptitude of the substituents plays a crucial role in determining the product. thieme-connect.comresearchgate.netthieme-connect.com
In the case of this compound, protonation or Lewis acid activation of the epoxide oxygen would lead to a carbocationic intermediate. The subsequent 1,2-shift can involve either a phenyl group or the ethyl group. Generally, groups with a higher ability to stabilize a positive charge at the migration terminus have a higher migratory aptitude. Phenyl groups typically have a higher migratory aptitude than alkyl groups.
Therefore, the acid-catalyzed rearrangement of this compound is expected to proceed via a phenyl shift to yield a ketone. The stereochemistry of the starting material influences the stereochemical outcome of the rearrangement.
| Migrating Group | Expected Product | Plausibility |
| Phenyl group | 2-ethyl-1,2-diphenylpropan-1-one | High, due to the high migratory aptitude of the phenyl group. |
| Ethyl group | 1,2-diphenylpentan-3-one | Low, due to the lower migratory aptitude of the ethyl group compared to the phenyl group. |
Studies on related 3-aryloxirane-2-carboxamides have shown that the nature of the substituents and the presence of neighboring groups can have strong synergetic effects on the rearrangement pathway. nih.gov
Metal-Catalyzed Rearrangements (e.g., Vinyl Oxirane Ring Expansion)
Metal-catalyzed rearrangements of epoxides can lead to a diverse array of products. While the rearrangement of vinyl oxiranes to dihydrofurans or unsaturated alcohols is a well-known process, this compound lacks the vinyl group necessary for this specific transformation. researchgate.net
However, transition metals can catalyze other types of isomerizations. For instance, rhodium(I) complexes have been shown to catalyze the rearrangement of vinyl epoxides to α,β-unsaturated aldehydes, acting as a weak Lewis acid. nsf.gov Palladium catalysts are also known to promote various rearrangements of epoxides. researchgate.net The specific outcome of a metal-catalyzed reaction with this compound would be highly dependent on the metal, its ligand sphere, and the reaction conditions. Without specific literature precedents for this substrate, predicting the exact product is challenging.
Cycloaddition Reactions Involving the Oxirane Moiety
Formal [3+2] Cycloaddition for Tetrahydrofuran (B95107) Synthesis
Epoxides can act as three-atom components in formal [3+2] cycloaddition reactions with two-atom partners like alkenes, leading to the formation of five-membered rings such as tetrahydrofurans. These reactions are often catalyzed by Lewis acids. nih.govnih.gov
The reaction of an electron-rich aryl epoxide, such as this compound, with an alkene in the presence of a Lewis acid can lead to the regio- and stereoselective synthesis of tetrasubstituted tetrahydrofurans. nih.gov The proposed mechanism involves the Lewis acid-mediated activation of the epoxide, followed by nucleophilic attack from the alkene. The resulting carbocationic intermediate then undergoes cyclization to form the tetrahydrofuran ring.
The stereochemistry of the starting epoxide and the alkene influences the stereochemistry of the final product. Given the stereochemistry of this compound, a stereoselective synthesis of highly substituted tetrahydrofurans can be envisioned.
| Epoxide Component | Alkene Component | Catalyst | Expected Product |
| This compound | Styrene (B11656) | Lewis Acid (e.g., Sc(OTf)₃) | A polysubstituted tetrahydrofuran with stereocenters derived from both reactants. |
| This compound | 1,1-Diphenylethylene | Lewis Acid (e.g., Sc(OTf)₃) | A highly substituted tetrahydrofuran with a gem-diphenyl group. |
Enzymatic Hydrolysis and Biotransformations of Oxiranes
The enzymatic hydrolysis of epoxides, including 2,3-disubstituted oxiranes, represents a powerful and environmentally benign approach to the synthesis of chiral vicinal diols. These reactions are primarily catalyzed by a class of enzymes known as epoxide hydrolases (EHs), which are ubiquitous in nature and have been identified in various organisms, from microorganisms to mammals. nih.govnih.gov EHs catalyze the addition of a water molecule to the oxirane ring, yielding the corresponding diol without the need for cofactors. nih.gov This process is often highly stereoselective and can be used for the kinetic resolution of racemic epoxides or, in some cases, for enantioconvergent synthesis where a racemic starting material is converted into a single enantiomer of the diol product. nih.govd-nb.info
The mechanism of many epoxide hydrolases involves a two-step process. nih.gov Initially, a nucleophilic residue in the enzyme's active site, typically an aspartate, attacks one of the epoxide's carbon atoms. This results in the formation of a covalent alkyl-enzyme intermediate. nih.gov Subsequently, this intermediate is hydrolyzed by a water molecule, which is often activated by other active site residues, to release the diol product and regenerate the free enzyme. nih.gov The stereochemical outcome of the reaction is dependent on the enzyme's ability to discriminate between the two enantiomers of a racemic epoxide and the regioselectivity of the nucleophilic attack.
While specific research on the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally related compounds, particularly stilbene (B7821643) oxides. The enzymatic transformations of these analogous 2,3-diphenyloxiranes provide a strong predictive framework for the potential reactivity and stereochemical outcomes of this compound when subjected to epoxide hydrolase-catalyzed hydrolysis.
Research into the enzymatic hydrolysis of cis-stilbene (B147466) oxide derivatives using rabbit liver microsomal epoxide hydrolase (mEH) has demonstrated high product enantioselectivity, consistently yielding (R,R)-(+)-diols with an enantiomeric excess (ee) of 90% or greater. nih.gov This indicates a strong preference of the enzyme for a specific enantiomer and a highly controlled stereochemical course of the hydrolysis.
Similarly, detailed kinetic studies on the enantioselective conversion of trans-stilbene (B89595) oxide by the epoxide hydrolase Kau2 have shown a high preference for the (S,S)-enantiomer, with an E-value of approximately 200. nih.gov The E-value, or enantiomeric ratio, is a measure of the enzyme's ability to discriminate between the two enantiomers of a racemic substrate. Such high E-values are indicative of an efficient kinetic resolution process.
The following tables summarize key findings from the literature on the enzymatic hydrolysis of stilbene oxides, which serve as valuable models for understanding the potential biotransformations of this compound.
Table 1: Enzymatic Hydrolysis of cis-Stilbene Oxide Derivatives by Rabbit Liver Microsomal Epoxide Hydrolase (mEH)
| Substrate | Product Configuration | Enantiomeric Excess (ee) |
| cis-4,4'-Dimethylstilbene oxide | (R,R)-(+)-diol | ≥ 90% |
| cis-4,4'-Diethylstilbene oxide | (R,R)-(+)-diol | ≥ 90% |
| cis-4,4'-Diisopropylstilbene oxide | (R,R)-(+)-diol | ≥ 90% |
| cis-4,4'-Dichlorostilbene oxide | (R,R)-(+)-diol | ≥ 90% |
Table 2: Enantioselective Conversion of trans-Stilbene Oxide by Epoxide Hydrolase Kau2
| Substrate | Preferred Enantiomer | E-Value |
| trans-Stilbene oxide | (S,S) | ~200 |
Furthermore, advances in protein engineering have enabled the modification of epoxide hydrolases to enhance their activity and selectivity. For instance, computational design and directed evolution have been successfully employed to create variants of limonene (B3431351) epoxide hydrolase capable of producing specific enantiomers of diols from cis-stilbene oxide with high enantiomeric excess. This highlights the potential to tailor biocatalysts for specific synthetic applications involving 2,3-disubstituted oxiranes.
In enantioconvergent processes, both enantiomers of a racemic epoxide are converted to a single, optically pure diol. This is achieved through the enzyme's ability to attack each enantiomer at a different carbon atom of the oxirane ring, both leading to the same diol enantiomer after hydrolysis. While not explicitly demonstrated for stilbene oxides in the provided literature, this is a powerful strategy that has been successfully applied to other racemic epoxides. d-nb.inforsc.org
The research on stilbene oxides strongly suggests that the enzymatic hydrolysis of this compound would likely proceed with high stereoselectivity, yielding a chiral diol. The specific enantiomer produced would depend on the particular epoxide hydrolase employed and its inherent substrate specificity and regioselectivity. The presence of the ethyl group, as opposed to a hydrogen atom in stilbene oxide, would also influence the enzyme-substrate interaction and could potentially affect the rate and stereochemical outcome of the hydrolysis.
Stereochemical Control and Chiral Recognition in 2r,3r 2 Ethyl 2,3 Diphenyloxirane Chemistry
Absolute and Relative Stereochemistry Determination in Complex Oxirane Systems
The unambiguous assignment of the absolute and relative stereochemistry of (2R,3R)-2-ethyl-2,3-diphenyloxirane is fundamental to understanding its chemical behavior. The relative stereochemistry, which describes the orientation of the ethyl and phenyl groups relative to each other on the oxirane ring, is designated as trans in this isomer. This is determined by the substitution pattern on the oxirane, where the two phenyl groups and the ethyl group are attached to the two carbon atoms of the ring.
The absolute stereochemistry, denoted by the (2R,3R) descriptor, refers to the specific spatial arrangement of the substituents at the two stereogenic centers (C2 and C3 of the oxirane ring). The determination of this absolute configuration often relies on a combination of spectroscopic and chiroptical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing techniques like Nuclear Overhauser Effect (NOE) experiments, can provide insights into the relative proximity of different protons, helping to confirm the trans configuration.
To establish the absolute (R,R) configuration, chiroptical methods such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) are indispensable. These techniques measure the differential interaction of the chiral molecule with polarized light. The experimental data are often compared with theoretical calculations based on quantum mechanics to predict the chiroptical properties of a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry. X-ray crystallography of a single crystal of the enantiomerically pure compound, or a suitable crystalline derivative, provides the most definitive and unambiguous determination of both relative and absolute stereochemistry.
Factors Influencing Enantioselectivity and Diastereoselectivity in Synthesis and Reactions
The synthesis of this compound with high stereochemical purity necessitates precise control over both enantioselectivity (the preferential formation of one enantiomer over the other) and diastereoselectivity (the preferential formation of one diastereomer over others). The primary route to this oxirane is the asymmetric epoxidation of the corresponding alkene, (Z)-1,2-diphenyl-1-butene.
Several factors critically influence the stereochemical outcome of this epoxidation reaction:
Catalyst System: The choice of a chiral catalyst is the most significant factor. Transition metal complexes bearing chiral ligands, such as those based on manganese (e.g., Jacobsen-Katsuki catalyst), titanium (e.g., Sharpless epoxidation catalysts), or iron, are often employed. nih.gov The specific structure and chirality of the ligand create a chiral environment around the active metal center, which directs the approach of the alkene and the oxidant, leading to the preferential formation of one enantiomer.
Oxidant: The nature of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone, can influence the selectivity. orientjchem.org The interaction between the oxidant and the catalyst is a key step in the catalytic cycle.
Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states leading to the different stereoisomers becomes more significant, favoring the formation of the thermodynamically more stable product.
Solvent: The solvent can affect the solubility of the reactants and the catalyst, as well as stabilize the transition states. The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.
Substrate Geometry: The geometry of the starting alkene ((Z)- or (E)-1,2-diphenyl-1-butene) will determine the relative stereochemistry of the resulting epoxide. For the synthesis of the trans-oxirane, the corresponding trans-alkene is typically used.
The interplay of these factors is complex, and optimization is often required to achieve high yields and stereoselectivities for the desired (2R,3R) isomer.
Mechanistic Insights into Stereochemical Induction in Catalysis
The mechanism of stereochemical induction in the catalytic asymmetric epoxidation of alkenes like (Z)-1,2-diphenyl-1-butene is a subject of intensive research. For metal-based catalysts, the generally accepted mechanism involves the formation of a high-valent metal-oxo species as the active oxidant. orientjchem.org
The stereochemical outcome is dictated by the trajectory of the alkene's approach to this metal-oxo intermediate. The chiral ligands coordinated to the metal create a sterically and electronically biased environment. This chiral pocket forces the alkene to approach from a specific face and in a particular orientation to minimize steric repulsion and maximize favorable electronic interactions.
For instance, in the case of salen-type manganese catalysts, the proposed mechanism often involves a "side-on" approach of the alkene to the Mn=O bond. The bulky substituents on the chiral salen ligand effectively block one face of the alkene from approaching the metal center, thereby directing the epoxidation to the less hindered face. The specific stereochemistry of the ligand (e.g., (R,R) or (S,S)) determines which enantiomer of the epoxide is formed.
Computational modeling, including Density Functional Theory (DFT) calculations, plays a crucial role in elucidating these mechanistic pathways. nih.govnih.gov These studies can map out the potential energy surfaces of the reaction, identify the structures of the transition states, and quantify the energy differences that lead to the observed stereoselectivities.
Role of Chiral Auxiliaries and Ligands in Asymmetric Transformations
While catalytic methods are highly efficient, the use of chiral auxiliaries represents another powerful strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.comnih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is subsequently removed to yield the enantiomerically enriched product. Although less common for direct epoxidation of simple alkenes, chiral auxiliaries can be employed in multi-step syntheses leading to chiral epoxides.
More pertinent to the synthesis of this compound is the pivotal role of chiral ligands . These are organic molecules that bind to a metal center to form a chiral catalyst. The design and synthesis of new and more effective chiral ligands is a continuous endeavor in asymmetric catalysis.
Key features of effective chiral ligands for asymmetric epoxidation include:
Defined Stereochemistry: The ligand must be enantiomerically pure to induce high enantioselectivity.
Strong Coordination: The ligand must bind strongly to the metal center to ensure the stability and integrity of the chiral catalyst throughout the reaction.
Tunable Steric and Electronic Properties: The ability to modify the substituents on the ligand allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific substrate. sfu.ca
Applications of 2r,3r 2 Ethyl 2,3 Diphenyloxirane As a Chiral Building Block in Complex Molecule Synthesis
Synthesis of Optically Active Vicinal Diols and Amino Alcohols
There is no available research demonstrating the ring-opening of (2R,3R)-2-ethyl-2,3-diphenyloxirane to produce optically active vicinal diols or amino alcohols. In principle, the epoxide ring is susceptible to nucleophilic attack by hydroxide (B78521) or amine sources, which would lead to the corresponding 1,2-diols and 1,2-amino alcohols. However, no specific examples, reaction conditions, or yields have been reported for this particular substrate.
Intermediate in the Construction of Complex Organic Molecules
A search for the application of this compound as an intermediate in the total synthesis of complex natural products or other intricate organic molecules did not yield any published findings. The specific stereochemistry and substitution pattern of this epoxide could potentially make it a valuable building block, but its utility in this context has not been explored in the available scientific record.
Computational and Theoretical Investigations of 2r,3r 2 Ethyl 2,3 Diphenyloxirane and Its Reactions
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving epoxides. These studies allow for the characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states.
The ring-opening of epoxides is a cornerstone reaction in organic synthesis, and computational studies have been pivotal in understanding its catalytic variants. For asymmetric ring-opening (ARO) reactions, which are vital for producing enantiomerically pure compounds, theoretical models can explain the origin of enantioselectivity.
Studies on the metal-salen catalyzed ARO of meso-epoxides have revealed complex bimetallic mechanisms. acs.orgnih.gov Kinetic and structural studies, supported by computational modeling, suggest a cooperative activation pathway where both the epoxide and the nucleophile are activated by two different metal centers. acs.orgnih.gov For (2R,3R)-2-ethyl-2,3-diphenyloxirane, a chiral epoxide, similar computational approaches could model its interaction with chiral catalysts. For instance, in a scandium-catalyzed asymmetric ring-opening with aromatic amines, DFT calculations could elucidate the structure of the catalyst-substrate complex and the transition state leading to the observed product. organic-chemistry.org These calculations would involve optimizing the geometries of proposed intermediates, such as the Lewis acid-activated epoxide, and locating the transition state for nucleophilic attack.
The general mechanism often involves the following computationally modeled steps:
Formation of the Catalyst-Substrate Complex: The epoxide oxygen coordinates to a Lewis acidic metal center of the catalyst.
Nucleophile Activation: Simultaneously, the nucleophile may be activated by another component of the catalyst or a second catalyst molecule. nih.gov
Nucleophilic Attack: The transition state for the ring-opening is located, and its energy determines the reaction rate. The geometry of this transition state dictates the stereochemical outcome.
A proposed catalytic cycle for the ring-opening of an epoxide, which can be modeled computationally, is shown below.
Table 1: Representative Computationally Studied Catalytic Epoxide Ring-Opening Reactions
| Catalyst System | Epoxide Type | Nucleophile | Key Computational Insight | Reference |
|---|---|---|---|---|
| (salen)CrN3 | meso-Epoxides | TMSN3 | Elucidation of a bimetallic mechanism involving dual activation of epoxide and nucleophile. | acs.orgnih.gov |
| Sc(OTf)3/chiral bipyridine | meso-Epoxides | Aromatic Amines | Demonstrated high enantioselectivity in water, suggesting hydrophobic interactions play a key role, which can be modeled. | organic-chemistry.org |
| Vitamin B12 (Co catalyst) / Ni | Aryl Epoxides | Aryl Halides | Computational studies showed the bulky catalyst attacks the less sterically hindered side, controlling regioselectivity. | acs.org |
The regioselectivity of epoxide ring-opening—whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon—is a critical aspect for compounds like this compound. The presence of two phenyl groups and an ethyl group creates significant steric and electronic differences between the two carbons of the oxirane ring.
Computational methods can predict the outcome by comparing the activation barriers for the two possible pathways. Under acidic conditions or with Lewis acid catalysis, the reaction often proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. khanacademy.org Conversely, under basic or neutral conditions, an SN2 mechanism is favored, with the attack occurring at the less sterically hindered carbon.
For this compound, the C2 carbon is tertiary (bearing an ethyl and a phenyl group), while the C3 carbon is secondary (bearing a phenyl and a hydrogen). The phenyl groups can stabilize a developing positive charge at either position through resonance. DFT calculations would be essential to quantify these competing effects. By calculating the energies of the transition states for attack at C2 versus C3, a definitive prediction of the major regioisomer can be made. researchgate.net
Stereoselectivity is also readily explained by computational modeling. The ring-opening of epoxides via an SN2 mechanism proceeds with an inversion of stereochemistry. researchgate.net Theoretical modeling of the backside attack of the nucleophile on the epoxide carbon clearly illustrates the Walden inversion, leading to the anti-diol product from a trans-epoxide.
Conformational Analysis and Molecular Modeling of the Oxirane System
The three-dimensional structure and conformational preferences of this compound influence its reactivity. The relative orientations of the ethyl and two phenyl substituents are not fixed and can adopt various conformations. Molecular modeling techniques, from simple molecular mechanics (MM) to high-level quantum mechanics, are used to determine the most stable conformers and the energy barriers between them.
A recent study highlighted the importance of considering multiple conformers, even for relatively simple oxiranes, when predicting spectroscopic properties. acs.org For this compound, a conformational search would likely be performed using a method like Grimme's CREST (Conformer Rotamer Ensemble Sampling Tool), followed by geometry optimization and energy calculation of each conformer using DFT. acs.org
The analysis would focus on the dihedral angles describing the rotation of the phenyl and ethyl groups relative to the oxirane ring. The steric hindrance between these groups will be a dominant factor in determining the lowest energy conformation. nih.gov Studies on related β-ketoesters containing an oxirane ring have shown that the conformational preference can dramatically influence the feasibility of intramolecular reactions, demonstrating the predictive power of such analyses. researchgate.net
Table 2: Common Computational Methods for Conformational Analysis
| Method | Description | Application to this compound |
|---|---|---|
| Molecular Mechanics (MM) | Uses classical physics to model molecules. Fast for initial conformational searches. | Rapidly generate a large number of possible conformers by rotating single bonds. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules. More accurate than MM. | Optimize the geometry and calculate the relative energies of conformers found by MM to identify the most stable structures. usm.my |
| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate quantum mechanical methods based on first principles. Computationally expensive. | Provide benchmark single-point energy calculations for the most stable conformers identified by DFT. |
Structure-Reactivity Relationship Studies through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies use computational descriptors to build mathematical models that predict the reactivity or biological activity of compounds. nih.gov For a series of related epoxides, these methods can identify the key structural features that govern their chemical behavior.
For this compound, computational methods can calculate a variety of molecular descriptors:
Electronic Descriptors: These include atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is often correlated with chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netusm.my
Topological and Geometrical Descriptors: These relate to the shape and size of the molecule, such as molecular surface area and volume.
Thermodynamic Descriptors: Calculated heats of formation and strain energies can provide insight into the stability and reactivity of the epoxide ring. nih.gov More strained epoxides are generally more reactive.
By calculating these descriptors for this compound and its analogs, a model could be developed to correlate structure with reactivity in, for example, nucleophilic ring-opening reactions. Experimental studies on the reactivity of various epoxides with chlorine atoms have been successfully rationalized using Structure-Activity Relationship (SAR) methods, although it was noted that the database for epoxides is limited. rsc.org DFT calculations on stilbene (B7821643) derivatives have successfully correlated quantum chemical properties with biological activities, demonstrating the utility of this approach. nih.gov
Advanced Analytical Methodologies for Stereochemical and Mechanistic Analysis
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., HPLC, GC)
Chiral chromatography stands as a cornerstone technique for the separation and quantification of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the methods of choice for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of chiral compounds like (2R,3R)-2-ethyl-2,3-diphenyloxirane.
The determination of enantiomeric excess for structurally similar diphenyloxiranes has been successfully achieved using chiral HPLC. A typical approach would involve a normal-phase HPLC system equipped with a chiral stationary phase. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving enantiomers of aromatic compounds. A column like a Chiralcel AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), has demonstrated efficacy in separating analogous chiral epoxides. The mobile phase usually consists of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like 2-propanol, to achieve optimal separation. The relative peak areas of the enantiomers in the chromatogram are then used to calculate the enantiomeric excess.
Gas chromatography can also be employed, particularly for determining the diastereomeric ratio of the crude reaction mixture leading to the different stereoisomers of 2-ethyl-2,3-diphenyloxirane (B14239526). A high-resolution capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, can effectively separate the diastereomers based on their differential interactions with the CSP.
Table 1: Illustrative Chiral HPLC and GC Parameters for Analysis of 2-ethyl-2,3-diphenyloxirane
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel AD-H) | Cyclodextrin-based chiral selector |
| Mobile Phase/Carrier Gas | n-Hexane/2-Propanol (e.g., 90:10 v/v) | Helium or Hydrogen |
| Detection | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) |
| Typical Application | Enantiomeric Excess (ee) Determination | Diastereomeric Ratio (dr) Determination |
This table presents hypothetical yet representative conditions based on the analysis of structurally related compounds. Actual conditions would require optimization.
Spectroscopic Techniques for Elucidating Chiral Product Structures (e.g., NMR, CD Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized chiral molecules. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in providing detailed information about the connectivity, environment, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the constitution of the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group and the phenyl groups. The chemical shifts and coupling constants of the oxirane ring protons would be of particular interest in confirming the trans relationship of the phenyl groups. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, which can help to further establish the relative stereochemistry of the substituents on the oxirane ring.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the absolute configuration of a molecule. The CD spectrum of an enantiomerically pure sample of this compound would exhibit a unique pattern of positive and negative Cotton effects. While the CD spectrum of its enantiomer, (2S,3S)-2-ethyl-2,3-diphenyloxirane, would be a mirror image. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the synthesized epoxide can be confidently assigned.
X-ray Crystallography for Absolute Configuration Assignment of Derivatives
While obtaining suitable crystals of the parent epoxide for X-ray diffraction can be challenging, the absolute configuration can be unequivocally determined by analyzing a crystalline derivative. This is a definitive method for establishing the three-dimensional arrangement of atoms in a molecule.
The process involves synthesizing a derivative of this compound that readily forms high-quality single crystals. This could be achieved, for example, by ring-opening the epoxide with a nucleophile that introduces a heavy atom or a group that facilitates crystallization. The resulting crystalline derivative is then subjected to single-crystal X-ray diffraction analysis.
The diffraction data allows for the determination of the electron density map of the molecule, from which the precise coordinates of each atom can be determined. For chiral molecules, the measurement of anomalous dispersion effects, particularly if a heavier atom is present, allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. This method provides the ultimate proof of the stereochemical outcome of an asymmetric synthesis.
Future Directions and Emerging Research Avenues in Trisubstituted Oxirane Chemistry
Development of Highly Efficient and Sustainable Catalytic Systems for (2R,3R)-2-ethyl-2,3-diphenyloxirane Synthesis
The synthesis of highly substituted epoxides is shifting away from classical stoichiometric reagents towards more sustainable and efficient catalytic methods. Future research is centered on creating systems that offer high turnover numbers, exceptional stereocontrol, and operate under environmentally benign conditions.
A primary focus is the replacement of traditional oxidants with greener alternatives. Aqueous hydrogen peroxide (H₂O₂) is a prime candidate, as its only byproduct is water. Research has demonstrated the effectiveness of tungsten-based polyoxometalate catalysts in conjunction with H₂O₂ for the solvent-free epoxidation of trisubstituted alkenes. rsc.org This approach is not only sustainable but has also proven scalable, a critical factor for industrial applicability. rsc.org
Another significant trend is the move towards catalysts based on earth-abundant and non-toxic metals. Iron, for instance, is an attractive alternative to heavy metals. Cooperative catalyst systems, such as those combining an iron(III) salt with a Lewis base, have shown promise in activating both the epoxide and the nucleophile in ring-opening reactions, a key transformation of these molecules. nih.gov The development of halide-free iron catalysts further enhances the green credentials of these processes. nih.gov
The table below summarizes the evolution from traditional to modern catalytic systems for epoxidation.
Table 1: Comparison of Catalytic Systems for Epoxidation
| Feature | Traditional Systems | Emerging Sustainable Systems |
|---|---|---|
| Oxidant | m-CPBA, peroxyacetic acid | Hydrogen peroxide (H₂O₂), molecular oxygen |
| Catalyst | Stoichiometric reagents, heavy metals (e.g., Os, Ru) | Earth-abundant metals (e.g., Fe, W), Organocatalysts |
| Solvent | Chlorinated hydrocarbons (e.g., DCM, chloroform) | Benign solvents (e.g., anisole, ⁿBuOAc), solvent-free conditions |
| Byproducts | Halogenated waste, heavy metal residues | Water, biodegradable materials |
| Efficiency | Often require harsh conditions, produce significant waste | High turnover, mild reaction conditions, recyclable catalysts |
Future efforts will likely concentrate on designing heterogeneous catalysts for simplified recovery and reuse, and biocatalytic methods using enzymes to achieve unparalleled selectivity under mild conditions. numberanalytics.comvapourtec.com
Exploration of Novel Reactivity Modes and Cascade Reactions
Beyond their traditional role as precursors for 1,2-diols and amino alcohols, research is uncovering novel reactivity patterns for trisubstituted oxiranes. The strategic placement of multiple substituents on the oxirane ring allows for complex molecular transformations to be initiated through selective ring-opening.
One emerging area is the development of cooperative catalytic systems that can precisely control the regioselectivity of the ring-opening reaction. nih.gov By using a combination of a Lewis acid to activate the epoxide and a Lewis base to activate the nucleophile, chemists can direct the reaction pathway to yield specific isomers that would be difficult to obtain otherwise. nih.gov
Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are a particularly powerful tool for building molecular complexity efficiently. Future research will explore using the ring-opening of a trisubstituted oxirane like this compound as the entry point into complex cascades. For example, the initial nucleophilic attack could unmask a reactive intermediate that then participates in subsequent intramolecular cyclizations or rearrangements. Computational studies have begun to shed light on the factors controlling such intramolecular additions, showing how the structure of the intermediate epoxonium ion can dictate the outcome of subsequent reactions. acs.org
Integration with Flow Chemistry and Mechanistic Studies
The adoption of continuous flow chemistry is set to revolutionize the synthesis and application of trisubstituted oxiranes. Flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are inaccessible in batch, such as superheated conditions. syrris.comacs.org
For epoxidation reactions, particularly those using potentially hazardous reagents like concentrated H₂O₂, flow chemistry allows for the generation and immediate consumption of small amounts of reactive intermediates, drastically improving the safety profile. rsc.orgresearchgate.net This technology enables the safe production of multigram quantities of epoxides in short reaction times. rsc.org The precise control over parameters like temperature, pressure, and residence time in a flow reactor allows for rapid reaction optimization and cleaner product formation. syrris.comillinois.edu
Table 2: Batch vs. Flow Chemistry for Oxirane Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Handling of large quantities of hazardous reagents | Small volumes of reagents at any given time, better temperature control |
| Scalability | Challenging due to heat transfer and mixing issues | Straightforward by running the reactor for longer or using larger reactors |
| Reaction Control | Temperature and concentration gradients can occur | Precise control over temperature, pressure, and residence time |
| Optimization | Time-consuming, one experiment at a time | Rapid optimization through automated sequential experiments |
| Process Integration | Separate steps for reaction, work-up, and analysis | Integrated synthesis, in-line work-up, and real-time analysis |
Furthermore, flow chemistry is an invaluable tool for conducting detailed mechanistic studies. By coupling flow reactors with in-line analytical techniques, researchers can monitor reactions in real-time, identify transient intermediates, and gather kinetic data to build a deeper understanding of the reaction mechanism. researchgate.net This knowledge is crucial for the rational design of more advanced and efficient catalytic systems.
Advanced Computational Design of Next-Generation Oxirane-Based Transformations
Computational chemistry has become an indispensable tool in modern organic synthesis, and its role in advancing oxirane chemistry is rapidly expanding. Through methods like Density Functional Theory (DFT) and machine learning, researchers can now model complex reaction pathways and predict outcomes with increasing accuracy. acs.orgnih.gov
One key application is in catalyst design. Computational modeling allows for the in-silico screening of potential catalysts, saving significant time and resources in the lab. numberanalytics.com By simulating the interactions between a catalyst, a substrate (the alkene), and an oxidant, researchers can gain insights into the transition state of the epoxidation reaction and rationally design catalysts with enhanced activity and selectivity. acs.orgyoutube.com
Machine learning models are also being developed to predict the sites of epoxidation on complex molecules. nih.gov Trained on large datasets of known reactions, these models can identify which double bonds are most likely to be epoxidized, guiding synthetic strategy. nih.gov
In the context of reactivity, computational studies are crucial for understanding the intricate details of reaction mechanisms. For instance, modeling the ring-opening of an epoxide can reveal the subtle electronic and steric factors that govern regioselectivity. acs.org This predictive power is essential for designing novel cascade reactions where the desired outcome depends on a series of finely balanced steps. As computational power grows, the design of entirely new transformations for trisubstituted oxiranes, tailored to produce specific, highly complex products, will become increasingly feasible. nih.gov
Table 3: Computational Approaches in Oxirane Chemistry
| Computational Method | Application Area | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies, Catalyst Design | Transition state energies, reaction pathways, electronic structures acs.orgresearchgate.net |
| Machine Learning / AI | Reaction Prediction | Prediction of epoxidation sites, classification of reaction outcomes nih.gov |
| Molecular Docking | Biocatalysis, Inhibitor Design | Binding modes of substrates in enzyme active sites, protein-ligand interactions nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvated Systems | Simulating reactions in a solvent environment to better reflect experimental conditions |
The synergy between these advanced computational methods and experimental work is paving the way for the next generation of oxirane-based transformations, enabling the synthesis of complex molecules with unprecedented precision and efficiency.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing (2R,3R)-2-ethyl-2,3-diphenyloxirane, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is synthesized via epoxidation of substituted alkenes using peracid reagents (e.g., m-CPBA) under controlled temperatures (0–25°C) in nonpolar solvents like dichloromethane. For example, trans-2,3-diphenyloxirane derivatives are obtained via stereospecific epoxidation of stilbene analogs, with yields influenced by steric and electronic factors .
- Key Data : In one protocol, this compound (10c-cis) was synthesized via iterative insertion of lithiated epoxides into boronic esters, achieving moderate yields (43% for trans-isomers vs. 21% for cis-isomers) under optimized conditions .
Q. How is enantiomeric purity of this compound validated in chiral separation studies?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), such as TAMOF-1-packed columns, resolves enantiomers using solvent systems like hexanes/isopropanol (95:5) or acetonitrile. Baseline resolution is achieved by optimizing flow rates (0.15 mL/min) and column conditioning .
- Application : This method is critical for calibrating CSP efficiency, as demonstrated with racemic trans-2,3-diphenyloxirane, a structural analog .
Q. What spectroscopic techniques are employed to characterize the stereochemistry of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are standard. For example, coupling constants (e.g., -values in ¹H NMR) distinguish cis/trans diastereomers, while X-ray confirms absolute configurations .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound derivatives?
- Methodology : Systematic variation of solvent polarity, temperature, and catalyst loading is critical. For instance, lower temperatures (e.g., 0°C) favor cis-epoxide formation due to reduced thermal motion, while bulky boronic esters improve regioselectivity in iterative alkene insertion .
- Data Contradiction : Cis-isomers (21% yield) are less favored than trans-isomers (43%) under identical conditions, suggesting kinetic vs. thermodynamic control .
Q. What strategies resolve contradictions in yield data between cis- and trans-isomers of 2,3-diphenyloxirane analogs?
- Methodology : Mechanistic studies (e.g., DFT calculations) and kinetic profiling identify transition-state barriers. For example, steric hindrance from the ethyl group in this compound may slow cis-isomer formation, requiring alternative catalysts (e.g., organocatalysts) to lower activation energy .
Q. How do solvent systems in HPLC influence the resolution of this compound enantiomers?
- Methodology : Solvent polarity adjustments (e.g., hexanes/isopropanol vs. acetonitrile) modulate analyte-CSP interactions. Polar solvents like acetonitrile enhance hydrogen bonding with TAMOF-1, improving resolution for polar epoxides .
- Experimental Design : Column conditioning (15 volumes at 0.15 mL/min) ensures reproducibility, while flow-rate gradients minimize peak broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
